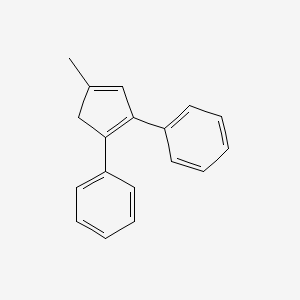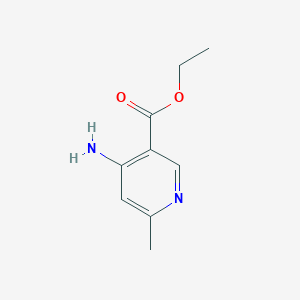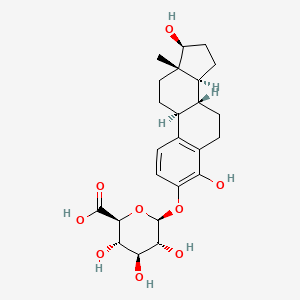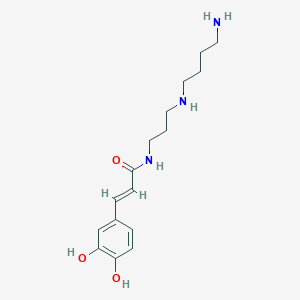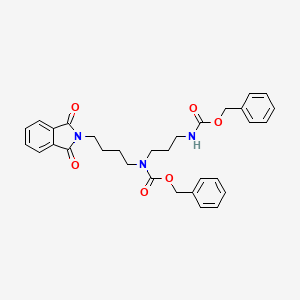
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzyl, carbamate, and isoindolinone moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of Amino Group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions.
Formation of Isoindolinone Moiety: The isoindolinone moiety is introduced through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The protected amino group is then coupled with the isoindolinone-containing intermediate using a carbamate linkage.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The carbamate and isoindolinone moieties can be reduced to their corresponding amines and alcohols, respectively.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbamate moiety can produce primary amines.
Scientific Research Applications
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the isoindolinone moiety.
tert-Butyl N-(benzyloxy)carbamate: Contains a tert-butyl group instead of the isoindolinone moiety.
Benzyl carbamate: Simpler structure with only the benzyl and carbamate groups.
Uniqueness
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate is unique due to the presence of the isoindolinone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C31H33N3O6 |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
benzyl N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C31H33N3O6/c35-28-26-16-7-8-17-27(26)29(36)34(28)21-10-9-19-33(31(38)40-23-25-14-5-2-6-15-25)20-11-18-32-30(37)39-22-24-12-3-1-4-13-24/h1-8,12-17H,9-11,18-23H2,(H,32,37) |
InChI Key |
GGFWMFQEMAOSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
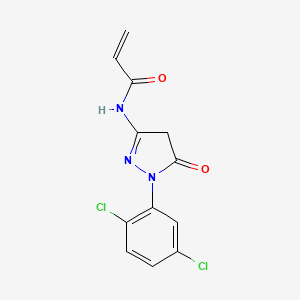


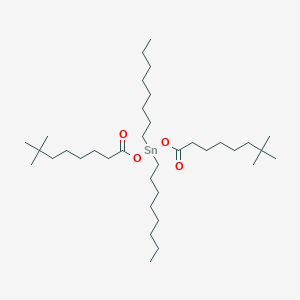
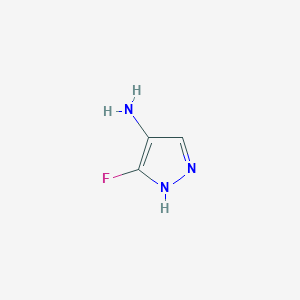

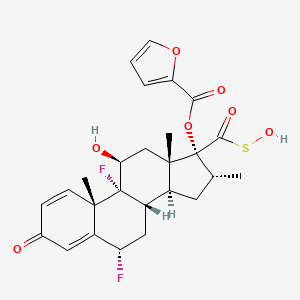
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
